(S)-Alpine borane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

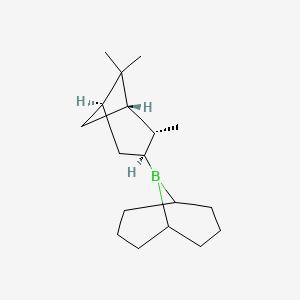

9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDGSBJCRYTLNU-NYCFMAHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447356 | |

| Record name | B-isopinocampheyl-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42371-63-1 | |

| Record name | B-isopinocampheyl-9-borabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Alpine-Boraneâ?¢ Alpine-Borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Alpine Borane: A Technical Guide to the Mechanism of Asymmetric Reduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of (S)-Alpine borane in asymmetric reduction. This compound, a chiral organoborane reagent, has proven to be a valuable tool in stereoselective synthesis, particularly for the reduction of prochiral carbonyl compounds to their corresponding chiral alcohols. This document provides a detailed examination of the reaction mechanism, quantitative data on its performance, and comprehensive experimental protocols.

The Core Mechanism of Asymmetric Reduction

This compound, systematically named B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is prepared via the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN)[1]. The mechanism of asymmetric reduction by this compound is a subject of significant interest and is generally understood to proceed through a well-defined transition state.

The reduction is a transfer hydrogenation process involving the intramolecular transfer of a hydride from the isopinocampheyl moiety to the carbonyl carbon of the substrate[1]. The key steps are:

-

Coordination: The Lewis acidic boron atom of this compound coordinates to the oxygen atom of the carbonyl substrate. This coordination activates the carbonyl group, rendering the carbonyl carbon more electrophilic.

-

Hydride Transfer: An intramolecular hydride transfer occurs from the C-3 position of the isopinocampheyl group to the activated carbonyl carbon. This transfer proceeds through a highly organized, six-membered, boat-like transition state[1].

-

Product Formation: The initial product is a borinic ester, which upon subsequent workup (hydrolysis), yields the desired chiral alcohol.

The stereochemical outcome of the reduction is dictated by the steric interactions in the boat-like transition state. The bulky isopinocampheyl group of the this compound creates a sterically demanding environment. To minimize steric hindrance, the larger substituent (RL) on the prochiral carbonyl group preferentially occupies the equatorial position in the transition state, while the smaller substituent (RS) occupies the axial position. This orientation directs the hydride transfer to one face of the carbonyl, leading to the formation of a specific enantiomer of the alcohol.

A competing, non-selective dehydroboration-reduction pathway can diminish the enantioselectivity of the reaction[1]. This process involves the dissociation of Alpine borane into 9-BBN and α-pinene. The achiral 9-BBN can then reduce the carbonyl substrate, leading to a racemic mixture. This side reaction is more prevalent with sterically hindered or less reactive ketones that require higher reaction temperatures or longer reaction times[1]. To suppress this undesired pathway, high-pressure conditions (2000-6000 atm) have been successfully employed[2].

Performance and Substrate Scope

This compound is particularly effective for the asymmetric reduction of specific classes of carbonyl compounds, demonstrating high enantioselectivity. The success of the reduction is largely dependent on the steric differentiation between the two substituents on the carbonyl carbon.

Data Presentation

The following table summarizes the performance of this compound in the asymmetric reduction of various prochiral ketones and aldehydes.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde-1-d | (S)-Benzyl-1-d alcohol | - | ~100[1] |

| 1-Octyn-3-one | (R)-(+)-1-Octyn-3-ol | 86 | 86 (93% R) |

| 3-Butyn-2-one | (S)-3-Butyn-2-ol | - | 79[1] |

| 4-Methyl-1-pentyn-3-one | (S)-4-Methyl-1-pentyn-3-ol | - | 99[1] |

| 4-Phenyl-3-butyn-2-one | (S)-4-Phenyl-3-butyn-2-ol | 76 | 89[3] |

| Acetophenone | (S)-1-Phenylethanol | - | High[1] |

| γ-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | - | 96[1] |

| α,α,α-Trifluoroacetophenone | (S)-2,2,2-Trifluoro-1-phenylethanol | - | 35[1] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for achieving high enantioselectivity in asymmetric reductions with this compound. Below are representative protocols for the preparation of the reagent and a subsequent reduction.

Preparation of (R)-Alpine-Borane and Asymmetric Reduction of 1-Octyn-3-one

This procedure is adapted from Organic Syntheses.

A. Preparation of B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (R-Alpine-Borane)

-

A 2-L, round-bottomed flask equipped with a septum-capped sidearm, magnetic stirring bar, reflux condenser, and a stopcock adapter connected to a mercury bubbler is flame-dried under a nitrogen flush.

-

After cooling, the flask is charged with 800 mL of a 0.5 M tetrahydrofuran (THF) solution of 9-BBN (0.4 mol) via a double-ended needle.

-

To this solution, 61.3 g (71.5 mL, 0.45 mol) of (+)-α-pinene is added.

-

The solution is refluxed for 4 hours.

-

The excess α-pinene and THF are removed by vacuum to yield a thick, clear oil of neat (R)-Alpine-Borane[4].

B. Asymmetric Reduction of 1-Octyn-3-one

-

The flask containing the neat (R)-Alpine-Borane is cooled to 0°C in an ice bath.

-

35.3 g (0.285 mol) of 1-octyn-3-one is added. An initial exothermic reaction is observed.

-

The reaction is allowed to warm to room temperature and stirred for approximately 8 hours. The reaction progress can be monitored by gas chromatography.

-

Excess (R)-Alpine-Borane is quenched by adding 22 mL (0.3 mol) of freshly distilled propionaldehyde and stirring for 1 hour at room temperature.

-

The liberated α-pinene is removed under vacuum.

C. Workup and Purification

-

200 mL of THF is added to the reaction mixture, followed by 150 mL of 3 M aqueous NaOH.

-

150 mL of 30% hydrogen peroxide is added dropwise (Caution: exothermic reaction).

-

The oxidation is allowed to proceed for 3 hours at 40°C.

-

The reaction mixture is transferred to a separatory funnel and extracted three times with 50 mL portions of diethyl ether.

-

The combined ether layers are dried over anhydrous magnesium sulfate, filtered, and concentrated by rotary evaporation to give an oil.

-

The crude product is purified by distillation at 60–65°C (3.0 mm) to yield (R)-(+)-1-octyn-3-ol[4].

Visualizing the Process: Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for the this compound reduction.

References

Synthesis of (S)-Alpine Borane from (-)-α-Pinene: A Technical Guide

(S)-Alpine borane, chemically known as B-(S)-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a highly significant second-generation chiral reducing agent in organic synthesis. Developed by M. M. Midland, this sterically crowded trialkylborane is instrumental in the asymmetric reduction of prochiral ketones and other carbonyl compounds.[1][2] Its efficacy stems from the transfer of chirality from its isopinocampheyl moiety, which is derived from the readily available natural product, (-)-α-pinene.[2] This guide provides an in-depth overview of the synthesis of this compound, including the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Synthesis Pathway and Stereochemistry

The synthesis of this compound is achieved through the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[3][4] The reaction is highly stereoselective, with the stereochemical information from the chiral terpene being effectively preserved in the final product.[2] The use of (-)-α-pinene as the starting material directly yields this compound. Conversely, employing (+)-α-pinene would result in the formation of its enantiomer, (R)-Alpine borane.[2]

The hydroboration reaction involves the syn-addition of the B-H bond of 9-BBN across the double bond of α-pinene. The boron atom adds to the less sterically hindered carbon atom of the double bond, while the hydride attaches to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors.[5] The rigid bicyclic structure of α-pinene dictates the facial selectivity of the hydroboration, leading to the formation of the desired stereoisomer.

Caption: Synthesis pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. It is crucial to maintain an inert atmosphere throughout the procedure to prevent the oxidation of the borane compounds.

Apparatus:

-

A flame-dried, round-bottomed flask equipped with a magnetic stirring bar, a reflux condenser, a septum-capped sidearm, and a stopcock adapter connected to a mercury bubbler or a nitrogen line.

Reagents:

-

0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF).[6]

-

(-)-α-Pinene (high enantiomeric purity, e.g., >90% ee, distilled from lithium aluminum hydride before use).[6]

Procedure:

-

Setup: Flame-dry the apparatus while flushing with nitrogen. Maintain a nitrogen atmosphere throughout the reaction.[6]

-

Charging the Flask: After the apparatus has cooled, charge the flask with the 0.5 M THF solution of 9-BBN via a double-ended needle.[6]

-

Addition of (-)-α-Pinene: Add a slight excess of (-)-α-pinene to the 9-BBN solution.[6]

-

Reflux: Heat the solution to reflux for approximately 4 hours.[6]

-

Removal of Volatiles: After the reflux period, cool the reaction mixture to room temperature. Remove the excess α-pinene and THF by vacuum. This is initially done using a water aspirator, followed by a high vacuum (e.g., 0.05 mm) while gently warming the flask (e.g., to 40°C) for a couple of hours.[6]

-

Product: The resulting product is a thick, clear oil of neat this compound.[6]

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Hydroboration

The hydroboration of an alkene is a concerted reaction where the boron and hydrogen atoms of the borane add across the double bond in a single step.[7] In the case of α-pinene and 9-BBN, the reaction proceeds through a four-membered transition state.

-

Coordination: The π-electrons of the alkene's double bond initiate an attack on the partially positive boron atom of 9-BBN.[8]

-

Hydride Transfer: Simultaneously, the hydride (H⁻) from the boron atom is transferred to one of the carbons of the double bond.[7]

-

Syn-Addition: Both the boron and the hydrogen add to the same face of the double bond, resulting in a syn-addition product.[5]

The stereochemistry of the starting (-)-α-pinene directs the 9-BBN to attack from the less hindered face of the double bond, leading to the formation of the this compound with high stereospecificity.

Caption: Simplified mechanism of hydroboration.

Quantitative Data

The enantiomeric purity of the resulting this compound is directly dependent on the enantiomeric excess (ee) of the starting (-)-α-pinene.[6] High-quality, commercially available (-)-α-pinene is essential for achieving high stereoselectivity in subsequent reactions where this compound is used as a reducing agent.

| Parameter | Value/Range | Reference |

| Starting Material | ||

| (-)-α-Pinene Enantiomeric Excess (ee) | Typically 81-92% | [6] |

| Reactants and Conditions | ||

| 9-BBN Concentration in THF | 0.5 M | [6] |

| Molar Ratio ((-)-α-Pinene : 9-BBN) | Slight excess of α-pinene (e.g., 1.125 : 1) | [6] |

| Reflux Time | ~4 hours | [6] |

| Product | ||

| Chemical Yield | Good | [6] |

| Stereospecificity of Reduction (using the product) | >95% (correcting for ee of α-pinene) | [6] |

Note: The table reflects typical values found in literature for the synthesis and subsequent application of Alpine borane, highlighting the high fidelity of the chirality transfer. The exact yield can vary depending on the specific reaction scale and conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 42371-63-1 | Benchchem [benchchem.com]

- 3. Alpine borane - Wikipedia [en.wikipedia.org]

- 4. alchetron.com [alchetron.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

physical and chemical properties of (S)-Alpine borane

(S)-Alpine borane , a chiral organoborane reagent, stands as a cornerstone in asymmetric synthesis, particularly for the stereoselective reduction of prochiral carbonyl compounds. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols, and the mechanistic pathways governing its reactivity. Developed by M. M. Midland, this sterically hindered trialkylborane offers a powerful tool for establishing specific stereocenters in the synthesis of complex molecules, making it invaluable for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, systematically named 9-((1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-9-borabicyclo[3.3.1]nonane, is typically a colorless liquid encountered as a solution in tetrahydrofuran (THF).[1] Its chirality is derived from its precursor, (-)-α-pinene.[2][3]

Physical Properties

The key physical characteristics of this compound are summarized in the table below, providing essential data for its handling and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₈H₃₁B[1][4][5] |

| Molar Mass | 258.26 g·mol⁻¹[1][6] |

| Appearance | Colorless liquid[1] |

| Density | 0.947 g/mL at 25 °C[1][2] |

| Boiling Point | > 55 °C[1][2] |

| Optical Activity | [α]22/D +20° (c = 12 in THF)[2][6][7] |

Chemical Identifiers

Precise identification of this compound is critical for regulatory compliance and accurate sourcing.

| Identifier | Value |

| IUPAC Name | 9-((1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-9-borabicyclo[3.3.1]nonane[5] |

| Synonyms | B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, B-3-Pinanyl-9-borabicyclo[3.3.1]nonane[1][2] |

| CAS Number | 42371-63-1[1] |

| InChI Key | VCDGSBJCRYTLNU-NEXGVSGLSA-N[2][7] |

Stability, Handling, and Safety

This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2][4] It is also sensitive to moisture.[5] Therefore, strict adherence to safety protocols is mandatory.

-

Handling : All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques.

-

Storage : The reagent should be stored in a tightly sealed container in a dry, well-ventilated area, away from sources of ignition and oxidizing agents.[8] Recommended storage is in a refrigerator (2-8 °C).[8]

-

Personal Protective Equipment (PPE) : Use of fire-retardant lab coats, safety goggles, face shields, and appropriate gloves is essential.[2] An ABEK (EN14387) respirator filter is also recommended.[2]

GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS02 | Flame[2] |

| Signal Word | Danger | [2] |

| Hazard Statement | H250 | Catches fire spontaneously if exposed to air[2][4] |

| Precautionary Statements | P210, P222, P231, P280, P302+P334, P370+P378, P422 | Keep away from heat, do not allow contact with air, handle under inert gas, wear protective equipment, handle specific spill and fire scenarios, store in a sealed container.[1][2] |

Chemical Reactivity and Mechanism

The primary application of this compound is in the asymmetric reduction of certain prochiral carbonyl compounds, a reaction known as the Midland Alpine Borane Reduction.[1][9] This reaction is particularly effective for sterically undemanding ketones, such as acetylenic ketones, and for aldehydes.[1][9][10][11]

The mechanism proceeds through a well-defined, six-membered, boat-like transition state.[3][12]

-

Coordination : The Lewis acidic boron atom of this compound coordinates to the oxygen atom of the carbonyl substrate.[3]

-

Hydride Transfer : A hydride is transferred intramolecularly from the isopinocampheyl group to the electrophilic carbonyl carbon.[1][3]

-

Stereochemical Control : The stereoselectivity of the reduction is governed by steric interactions in the transition state. The larger substituent (RL) of the ketone preferentially occupies a pseudo-equatorial position to minimize steric clashes with the pinane framework, particularly the gem-dimethyl groups. The smaller substituent (RS) occupies the pseudo-axial position. This orientation dictates the face of the carbonyl to which the hydride is delivered, resulting in the formation of a specific alcohol enantiomer.[3]

-

Product Formation : The initial product is a borinic ester, which upon hydrolysis or oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide), liberates the chiral alcohol.[1]

Figure 1. Generalized mechanism of the Midland reduction.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of this compound.

Synthesis of this compound

This compound is prepared via the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2][3]

Materials:

-

9-BBN dimer

-

Anhydrous Tetrahydrofuran (THF)

-

(-)-α-pinene (distilled from LiAlH₄ before use)

Procedure:

-

Under an inert nitrogen atmosphere, a flask is charged with a 0.5 M solution of 9-BBN in THF.

-

An equimolar amount of freshly distilled (-)-α-pinene is added dropwise to the stirred 9-BBN solution at room temperature.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete formation of the B-isopinocampheyl-9-borabicyclo[3.3.1]nonane.

-

The resulting solution of this compound is typically used directly without isolation. Its concentration can be confirmed via ¹¹B NMR spectroscopy.

Figure 2. Experimental workflow for this compound synthesis.

Asymmetric Reduction of 1-Octyn-3-one

This protocol is a representative example of the Midland reduction to produce an optically active secondary alcohol.[13]

Materials:

-

This compound (prepared as a neat reagent or used as a commercial solution)

-

1-Octyn-3-one

-

Ethanolamine

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

A flask is charged with neat this compound (1.4 equivalents) under an inert atmosphere.

-

1-Octyn-3-one (1.0 equivalent) is added neat and dropwise to the stirred borane at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified duration (e.g., 24-48 hours), monitoring progress by TLC or GC.

-

After the reaction is complete, the mixture is cooled, and ethanolamine is added carefully to quench the excess borane and precipitate the borinic ester adduct.

-

The mixture is stirred for 30 minutes, after which pentane is added to precipitate the adduct further.

-

The mixture is filtered to remove the white solid precipitate.

-

The filtrate is concentrated by rotary evaporation to yield the crude product.

-

Purification via distillation or column chromatography provides the enantiomerically enriched (S)-1-octyn-3-ol.

Note: For a complete workup to recover the pinene auxiliary, an oxidative procedure using NaOH and H₂O₂ can be employed instead of an ethanolamine quench.[13] This process oxidizes the boron-containing byproducts to facilitate separation.[13]

Applications in Synthesis

This compound and its enantiomer (R)-Alpine borane are widely used in the synthesis of chiral intermediates for pharmaceuticals and natural products.[12]

-

Synthesis of Chiral Alcohols : Its primary use is the preparation of optically active secondary alcohols from prochiral ketones. For instance, it has been used in the synthesis of intermediates for (+)-Prelog-Djerassi lactonic aldehyde.[2][6]

-

Deuterium Labeling : The reduction of aldehydes with deuterated analogues of Alpine borane allows for the synthesis of enantiomerically pure monodeuterated primary alcohols.[11]

References

- 1. Alpine borane - Wikipedia [en.wikipedia.org]

- 2. S-Alpine-Borane 97 42371-63-1 [sigmaaldrich.com]

- 3. This compound | 42371-63-1 | Benchchem [benchchem.com]

- 4. Alpine borane | C18H31B | CID 22831365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. S-Alpine-Borane® 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. S-Alpine-Borane 97 42371-63-1 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. scispace.com [scispace.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Organic Syntheses Procedure [orgsyn.org]

Theoretical Calculations of the (S)-Alpine Borane Transition State: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alpine borane, a chiral reducing agent derived from (-)-α-pinene, has proven to be a valuable tool in asymmetric synthesis for the stereoselective reduction of prochiral carbonyl compounds. The exceptional enantioselectivity observed in these reductions is attributed to the highly organized and sterically demanding transition state. This technical guide provides a comprehensive overview of the theoretical calculations used to model the transition state of this compound reductions, supported by experimental validation. We will delve into the computational methodologies, present key quantitative data from published studies, and outline detailed experimental protocols for the validation of these theoretical models.

Introduction

The asymmetric reduction of carbonyls to chiral alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. This compound (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) is a commercially available reagent that facilitates the reduction of a variety of carbonyl-containing compounds with high enantiomeric excess.[1] The stereochemical outcome of these reductions is dictated by the geometry of the transition state, making the theoretical modeling of this transient species a critical area of research for understanding and predicting enantioselectivity.

The accepted mechanism for the reduction involves the coordination of the carbonyl oxygen to the Lewis acidic boron atom, followed by an intramolecular hydride transfer from the isopinocampheyl moiety to the carbonyl carbon.[1] This transfer is believed to proceed through a highly ordered, six-membered boat-like transition state.[1] Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate details of this transition state.[1]

Theoretical Modeling of the Transition State

Computational Methodology

The most widely employed method for modeling the transition state of the this compound reduction is Density Functional Theory (DFT). The B3LYP functional, combined with a basis set such as 6-31+G(d,p), has been shown to provide accurate representations of the transition state structure and reliable predictions of kinetic isotope effects.[1]

Typical Computational Protocol:

-

Reactant and Product Optimization: The geometries of the reactants (this compound and the carbonyl substrate) and the products (the borinic ester and α-pinene) are optimized to their respective energy minima.

-

Transition State Search: An initial guess for the transition state geometry is generated, often based on the proposed boat-like conformation. This structure is then optimized using a transition state search algorithm (e.g., Berny optimization).

-

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the hydride transfer).

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant and product minima on the potential energy surface.

-

Energy Calculation: The single-point energies of the reactants, transition state, and products are calculated to determine the activation energy (ΔG‡) of the reaction.

Key Structural Parameters of the Transition State

Computational studies have provided detailed insights into the geometry of the transition state. The key structural parameters include the lengths of the breaking C-H bond (from the isopinocampheyl group) and the forming C-H bond (to the carbonyl carbon), as well as the B-O bond distance.

The following table summarizes the calculated key structural parameters for the transition states of the reduction of various substituted benzaldehydes with (R)-Alpine-Borane, as reported by Zhu, Reyes, and Meyer.

| Substrate (Substituent on Benzaldehyde) | CIpc-H Bond Length (Å) | Ccarbonyl-H Bond Length (Å) | B-O Bond Length (Å) | Imaginary Frequency (cm-1) |

| 4-Methyl | 1.343 | 1.487 | 1.579 | -1134.5 |

| 4-Ethyl | 1.344 | 1.486 | 1.579 | -1134.1 |

| 4-Isopropyl | 1.344 | 1.486 | 1.579 | -1133.8 |

| 4-tert-Butyl | 1.345 | 1.485 | 1.579 | -1132.9 |

| 3-Methyl | 1.343 | 1.487 | 1.579 | -1134.8 |

| 3,5-Dimethyl | 1.343 | 1.488 | 1.579 | -1135.1 |

| 2-Methyl | 1.353 | 1.472 | 1.576 | -1145.2 |

| 2,4-Dimethyl | 1.353 | 1.472 | 1.576 | -1145.0 |

| 2,5-Dimethyl | 1.353 | 1.472 | 1.576 | -1145.4 |

| 2,6-Dimethyl | 1.401 | 1.411 | 1.569 | -1182.1 |

| 2,4,6-Trimethyl | 1.402 | 1.410 | 1.569 | -1181.7 |

Data extracted from Zhu, H.; Reyes, N. S.; Meyer, M. P. Tetrahedron Lett. 2009, 50 (49), 6803–6806.

Experimental Validation

Theoretical models of the transition state are validated through experimental techniques that probe the reaction mechanism and stereoselectivity. Key experimental methods include Kinetic Isotope Effect (KIE) studies and low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Kinetic Isotope Effect (KIE) Studies

KIEs are a powerful tool for determining the extent of bond breaking and forming in the rate-determining step of a reaction. In the context of the Alpine borane reduction, measuring the KIE for the hydride transfer (by replacing the transferring hydrogen with deuterium) provides direct evidence for the nature of the transition state.

Detailed Experimental Protocol for Competitive KIE Measurement:

-

Substrate Preparation: Synthesize the deuterated analog of the carbonyl substrate (e.g., benzaldehyde-d1).

-

Reaction Setup: In a typical experiment, a mixture of the protiated and deuterated substrates (in a known ratio, e.g., 1:1) is allowed to compete for a limited amount of this compound in a suitable solvent (e.g., THF) at a controlled temperature.

-

Reaction Monitoring and Quenching: The reaction progress is monitored by a suitable analytical technique (e.g., GC or NMR). The reaction is quenched at a low conversion (typically <10%) to ensure the initial ratio of reactants does not change significantly.

-

Product Isolation and Analysis: The unreacted starting material is recovered and the isotopic ratio (H/D) is determined using quantitative NMR spectroscopy or mass spectrometry.

-

KIE Calculation: The KIE is calculated from the change in the isotopic ratio of the unreacted starting material relative to the initial ratio.

Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy can be used to observe the initial coordination complex between the borane and the carbonyl substrate, providing insight into the pre-transition state assembly. 11B NMR is particularly useful for studying borane complexes.

Detailed Experimental Protocol for Low-Temperature 11B NMR:

-

Sample Preparation: In a dry NMR tube under an inert atmosphere (e.g., argon), a solution of this compound in a suitable deuterated solvent (e.g., THF-d8) is prepared. The sample is cooled to a low temperature (e.g., -78 °C) in the NMR spectrometer.

-

Initial Spectrum: A 11B NMR spectrum of the free borane is acquired.

-

Addition of Substrate: A pre-cooled solution of the carbonyl substrate in the same deuterated solvent is added to the NMR tube.

-

Spectral Acquisition: A series of 11B NMR spectra are acquired as the sample is slowly warmed. Changes in the chemical shift and line shape of the boron signal are monitored to observe the formation and dynamics of the borane-carbonyl complex.

Visualizing the Reaction Pathway and Workflows

Graphviz diagrams can be used to visualize the key processes described in this guide.

Theoretical Calculation Workflow

Caption: Workflow for the theoretical calculation of the transition state.

Asymmetric Reduction Mechanism

Caption: Mechanism of the this compound reduction.

Experimental Workflow for KIE Studies

Caption: Experimental workflow for Kinetic Isotope Effect (KIE) studies.

Conclusion

The combination of theoretical calculations and experimental validation has provided a detailed and consistent picture of the transition state in this compound reductions. DFT calculations, particularly at the B3LYP/6-31+G(d,p) level of theory, have proven to be a powerful tool for modeling the boat-like transition state and predicting the stereochemical outcome of these reactions. Experimental techniques such as KIE studies and low-temperature NMR spectroscopy are essential for validating these theoretical models and providing a deeper understanding of the reaction mechanism. This integrated approach continues to be invaluable for the rational design of new chiral reagents and the optimization of asymmetric synthetic routes.

References

A Historical Perspective on Chiral Borane Reducing Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the myriad of methods developed, chiral borane reducing agents have played a pivotal and evolving role. This technical guide provides a historical perspective on the development of these reagents, from early stoichiometric systems to highly efficient catalytic methods. It details the key milestones, presents comparative data on their effectiveness, and provides experimental protocols for their application.

Early Developments: Chirally Modified Borohydrides

The quest for enantioselective ketone reduction began with the modification of simple borohydride reagents. In the mid-20th century, researchers explored the use of sodium borohydride in the presence of chiral auxiliaries, such as α-amino acids and their derivatives, to induce asymmetry. While these early systems demonstrated the feasibility of the approach, they generally afforded low to moderate enantioselectivities. For instance, the reduction of aromatic ketones using reagents prepared from sodium borohydride and optically active (S)-lactic acid derivatives yielded the corresponding (R)-alcohols with enantiomeric excesses (ee) of up to 38.3%[1]. These pioneering efforts laid the conceptual groundwork for the more sophisticated borane-based reagents that would follow.

The Rise of Stoichiometric Chiral Organoboranes: The Midland Reduction

A significant leap forward came in the late 1970s and early 1980s with the development of stoichiometric chiral organoborane reagents. Professor M. Mark Midland introduced a highly effective method known as the Midland Alpine-Borane reduction.[2] This approach utilizes B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane, which is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and either (+)- or (-)-α-pinene.[3][4]

The Midland reduction proved particularly effective for the asymmetric reduction of sterically unhindered ketones, especially α,β-acetylenic ketones, often providing high degrees of enantioselectivity.[4][5] The stereochemical outcome is dictated by a proposed six-membered ring transition state where the bulky pinane group of the reagent directs the hydride transfer to one face of the coordinated ketone.[4] A notable drawback of this method is the requirement of a stoichiometric amount of the chiral reagent, which is consumed during the reaction.[2]

Quantitative Data for the Midland Reduction

| Ketone Substrate | Chiral Reagent | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |

| 1-Octyn-3-one | R-Alpine-Borane | 86 | >98 | R |

| 4-Phenyl-3-butyn-2-one | R-Alpine-Borane | 90 | 89 | R |

| Acetophenone | R-Alpine-Borane | 76 | 89 | R |

| Propiophenone | R-Alpine-Borane | - | 92 | R |

| 1-Deuteriobenzaldehyde | R-Alpine-Borane | - | 98 | S |

Data compiled from various sources.[6][7]

Experimental Protocols

Preparation of B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (R-Alpine-Borane) [3]

-

A 2-L round-bottomed flask equipped with a septum-capped sidearm, magnetic stirring bar, reflux condenser, and a connection to a nitrogen line is flame-dried under a nitrogen flush.

-

After cooling, the flask is charged with 800 mL of a 0.5 M solution of 9-BBN in THF (0.4 mol).

-

(+)-α-Pinene (61.3 g, 0.45 mol) is added to the flask.

-

The solution is heated to reflux for 4 hours.

-

The excess α-pinene and THF are removed under vacuum to yield the neat R-Alpine-Borane as a thick, clear oil.

Midland Reduction of 1-Octyn-3-one [3]

-

The flask containing the prepared R-Alpine-Borane is cooled to 0°C in an ice bath.

-

1-Octyn-3-one (35.3 g, 0.285 mol) is added to the flask.

-

The reaction is allowed to warm to room temperature and stirred for approximately 8 hours.

-

Excess Alpine-Borane is quenched by the addition of 22 mL of propionaldehyde, and the mixture is stirred for 1 hour at room temperature.

-

The liberated α-pinene is removed under vacuum.

-

200 mL of THF is added, followed by 150 mL of 3 M aqueous NaOH.

-

30% hydrogen peroxide (150 mL) is added dropwise, and the mixture is stirred at 40°C for 3 hours to complete the oxidation.

-

The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

-

The crude product is purified by distillation to yield (R)-(+)-1-octyn-3-ol.

The Catalytic Revolution: The Itsuno-Corey Reduction and Oxazaborolidines

The major breakthrough in the field of chiral borane reductions was the development of catalytic methods. In 1981, Itsuno and his collaborators reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of ketones.[8] They found that a reagent prepared from a chiral amino alcohol and two to three equivalents of borane could effectively reduce ketones with high enantioselectivity.[9]

Building upon this pioneering work, E. J. Corey and his coworkers in 1987 developed a highly efficient and versatile catalytic system based on oxazaborolidines. This method, now widely known as the Corey-Bakshi-Shibata (CBS) reduction, utilizes a chiral oxazaborolidine catalyst, typically derived from a proline amino alcohol, in the presence of a stoichiometric amount of borane (such as BH₃·THF or BH₃·SMe₂).[8][10]

The CBS reduction offers several advantages over the stoichiometric methods, including high enantioselectivities for a broad range of substrates, predictable stereochemical outcomes, and the use of only a catalytic amount of the expensive chiral ligand.[10] The reaction proceeds through a mechanism where the borane coordinates to the nitrogen atom of the oxazaborolidine, which then activates the ketone by coordinating to its oxygen atom, facilitating a highly enantioselective hydride transfer.

Quantitative Data for the Corey-Bakshi-Shibata (CBS) Reduction

| Ketone Substrate | Catalyst (Enantiomer) | Borane Source | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |

| Acetophenone | (S)-Me-CBS | BH₃·THF | 97 | 96 | R |

| Propiophenone | (S)-Me-CBS | BH₃·THF | 95 | 95 | R |

| α-Tetralone | (S)-Me-CBS | BH₃·THF | 95 | 97 | S |

| 2-Chloroacetophenone | (S)-Me-CBS | BH₃·THF | 98 | 94 | S |

| Cyclopentenone | (R)-Me-CBS | Catecholborane | - | >99 | R |

Data compiled from various sources.

Experimental Protocols

Preparation of (S)-2-Methyl-CBS-oxazaborolidine [11][12]

The (S)-2-Methyl-CBS-oxazaborolidine catalyst is typically prepared from (S)-diphenylprolinol and a methylboronic acid source. It is also commercially available as a solution in toluene.

Corey-Bakshi-Shibata Reduction of Acetophenone

-

An oven-dried flask under an inert atmosphere (nitrogen or argon) is charged with (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).

-

Anhydrous THF (1 mL) and trimethyl borate (12.5 µL, 0.11 mmol) are added, and the solution is stirred for 30 minutes at room temperature.

-

An additional 1 mL of THF is added, followed by 2 mL of a 1 M solution of borane-THF complex (2 mmol).

-

A solution of acetophenone (240 mg, 2 mmol) in 3 mL of THF is added slowly over at least 10 minutes.

-

The reaction mixture is stirred for 30 minutes.

-

The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield (R)-1-phenylethanol.

Visualizing the Historical and Mechanistic Landscape

To better illustrate the relationships and processes described, the following diagrams are provided in the Graphviz DOT language.

Historical Development of Chiral Borane Reducing Agents

References

- 1. Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Alpine borane - Wikipedia [en.wikipedia.org]

- 5. rushim.ru [rushim.ru]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]

- 9. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN101274938A - Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (S)-Alpine Borane

(S)-Alpine-Borane®, a registered trademark of Merck KGaA, Darmstadt, Germany, is a chiral reducing agent synthesized from (-)-α-pinene. This sterically hindered organoborane is particularly effective for the asymmetric reduction of aldehydes and certain ketones. A thorough spectroscopic analysis is essential for confirming its identity, purity, and structural integrity. This guide provides an in-depth overview of the spectroscopic techniques used to characterize (S)-Alpine borane, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, systematically named B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, possesses the chemical formula C₁₈H₃₁B and a molecular weight of 258.25 g/mol . It is a pyrophoric liquid, necessitating careful handling under an inert atmosphere.

| Property | Value |

| Chemical Formula | C₁₈H₃₁B |

| Molecular Weight | 258.25 g/mol |

| Appearance | Colorless liquid |

| Density | 0.947 g/mL at 25 °C |

| Boiling Point | >55 °C |

| CAS Number | 42371-63-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Due to the presence of ¹H, ¹³C, and ¹¹B nuclei, a comprehensive NMR analysis provides detailed insights into the molecular framework. Given that organoboranes are often air-sensitive, all NMR samples must be prepared under an inert atmosphere (e.g., argon or nitrogen) using dry, deuterated solvents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous protons in the isopinocampheyl and 9-BBN moieties. The signals will appear in the aliphatic region, typically between 0.5 and 2.5 ppm.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~0.8 - 2.2 | Multiplets | Protons of the isopinocampheyl and 9-BBN frameworks |

| Specific peaks for methyl groups | Singlets or doublets | -CH₃ groups of the isopinocampheyl moiety |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a series of signals corresponding to the 18 carbon atoms in the molecule. The carbon atom directly bonded to the boron atom will exhibit a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~20 - 60 | Carbons of the isopinocampheyl and 9-BBN frameworks |

| Broad signal | Carbon attached to Boron |

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial tool for characterizing organoboranes. Trialkylboranes, such as this compound, typically exhibit a single, broad resonance in the range of +83 to +93 ppm relative to a BF₃·OEt₂ standard.[1] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.[2][3][4]

Expected ¹¹B NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity |

|---|

| ~ +85 | Broad singlet |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the molecule. For this compound, the spectrum is dominated by C-H stretching and bending vibrations. The absence of a significant B-H stretching band (typically around 2500 cm⁻¹) confirms the formation of the trialkylborane.

Expected FT-IR Data (as a neat liquid or in solution):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2950 - 2850 | C-H stretching vibrations of alkyl groups |

| 1470 - 1450 | C-H bending vibrations (scissoring) |

| 1380 - 1365 | C-H bending vibrations (rocking) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Expected Mass Spectrometry Data:

| m/z | Assignment |

|---|---|

| 258 | Molecular ion (M⁺) |

| Various fragments | Loss of alkyl groups from the parent molecule |

Experimental Protocols

NMR Sample Preparation (Air-Sensitive Protocol)

-

Glovebox Preparation: All manipulations should be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen).

-

Sample Transfer: Using a clean, dry syringe, transfer approximately 20-30 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to the vial and gently swirl to dissolve the sample.

-

NMR Tube Filling: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. For ¹¹B NMR, it is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.[2][3]

-

Sealing: Securely cap the NMR tube. For long-term storage or transport, the tube can be sealed with a torch or a specialized J. Young valve.

-

Analysis: Acquire the NMR spectra promptly.

FT-IR Spectroscopy (Air-Sensitive Protocol)

-

Glovebox Preparation: Prepare the sample in a glovebox.

-

Sample Application: For a neat liquid sample, apply a thin film of this compound between two KBr or NaCl plates. For a solution, use a sealed liquid cell.

-

Background Collection: Obtain a background spectrum of the empty cell or plates.

-

Sample Analysis: Acquire the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent (e.g., hexane, THF) in a glovebox.

-

Injection: The method of introduction will depend on the instrument. For air-sensitive compounds, direct infusion via a syringe pump into an appropriate ionization source (e.g., EI or CI) under an inert atmosphere is recommended.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

Visualizations

Caption: Workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Reduction of Prochiral Ketones with (S)-Alpine-Borane

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the array of chiral reducing agents, (S)-Alpine-Borane, a sterically hindered organoborane reagent, has emerged as a highly effective and predictable reagent for this purpose. This document provides detailed application notes and experimental protocols for the use of (S)-Alpine-Borane in the enantioselective reduction of various prochiral ketones.

(S)-Alpine-Borane, chemically known as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is derived from the hydroboration of (+)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). The inherent chirality of the isopinocampheyl moiety allows for the facial discrimination of the prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol. This method, often referred to as the Midland Alpine-Borane reduction, is particularly effective for substrates with significant steric disparity between the two substituents flanking the carbonyl group.

Mechanism of Enantioselective Reduction

The mechanism of the Midland Alpine-Borane reduction is understood to proceed via a transfer hydrogenation pathway. The reaction is initiated by the coordination of the Lewis acidic boron atom of (S)-Alpine-Borane to the carbonyl oxygen of the prochiral ketone. This coordination activates the carbonyl group towards reduction. Subsequently, a hydride is transferred intramolecularly from the β-position of the isopinocampheyl group to the carbonyl carbon through a six-membered, boat-like transition state. The stereochemical outcome of the reduction is dictated by the steric interactions in this transition state, where the larger substituent on the ketone preferentially orients away from the bulky isopinocampheyl group. Following the hydride transfer, a borinic ester intermediate is formed, which upon workup, typically with an aminoalcohol like ethanolamine, liberates the chiral secondary alcohol and regenerates the chiral auxiliary.

Caption: Reaction mechanism of enantioselective ketone reduction.

Data Presentation: Substrate Scope and Performance

The enantioselectivity and yield of the reduction with (S)-Alpine-Borane are highly dependent on the structure of the prochiral ketone. The highest enantiomeric excesses (e.e.) are generally achieved with ketones that possess a significant difference in the steric bulk of the two substituents attached to the carbonyl carbon. Acetylenic ketones are particularly well-suited substrates for this reaction.

| Substrate (Prochiral Ketone) | Product (Chiral Alcohol) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration |

| 1-Octyn-3-one | (S)-1-Octyn-3-ol | 86 | >95 | S |

| 4-Phenyl-3-butyn-2-one | (S)-4-Phenyl-3-butyn-2-ol | 95 | 85 | S |

| α-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 85 | 92 | R |

| α-Bromoacetophenone | (R)-2-Bromo-1-phenylethanol | 88 | 98 | R |

| Acetophenone | (R)-1-Phenylethanol | Moderate | Low (improved under high pressure) | R |

| 3-Acetylpyridine | (R)-1-(Pyridin-3-yl)ethanol | 65 | 92 | R |

| 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | 85 | 91 | R |

Note: The configuration of the product alcohol is dependent on the priority of the substituents according to the Cahn-Ingold-Prelog rules. With (S)-Alpine-Borane, the hydride is generally delivered to the Re face of the ketone.

Experimental Protocols

The following are generalized protocols for the preparation of (S)-Alpine-Borane and its use in the enantioselective reduction of a prochiral ketone.

Protocol 1: Preparation of (S)-Alpine-Borane

This procedure describes the in-situ preparation of (S)-Alpine-Borane from (+)-α-pinene and 9-BBN.

Materials:

-

(+)-α-Pinene (of high enantiomeric purity)

-

9-Borabicyclo[3.3.1]nonane (9-BBN) dimer or 0.5 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

If using 9-BBN dimer, dissolve it in anhydrous THF to make a 0.5 M solution. If using a pre-made solution, proceed to the next step.

-

Under an inert atmosphere, charge the flask with the 0.5 M solution of 9-BBN in THF.

-

Add a slight excess (1.1 equivalents) of (+)-α-pinene to the 9-BBN solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the solid 9-BBN dimer.

-

After the reaction is complete, cool the solution to room temperature. The resulting solution of (S)-Alpine-Borane is ready for use in the subsequent reduction step.

Protocol 2: General Procedure for the Enantioselective Reduction of a Prochiral Ketone

This protocol outlines the reduction of a generic prochiral ketone using the freshly prepared (S)-Alpine-Borane solution.

Materials:

-

Solution of (S)-Alpine-Borane in THF (from Protocol 1)

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (THF)

-

Ethanolamine (or other suitable aminoalcohol for workup)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for air- and moisture-sensitive reactions

Caption: General experimental workflow for the reduction.

Procedure:

-

To the freshly prepared solution of (S)-Alpine-Borane (typically 1.1-1.5 equivalents) in THF under an inert atmosphere, add a solution of the prochiral ketone (1 equivalent) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrate. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For sterically hindered ketones, elevated temperatures or high pressure may be required to achieve a reasonable reaction rate.

-

Once the reaction is complete, cool the mixture in an ice bath and quench the excess borane by the slow, dropwise addition of ethanolamine. Stir for 30 minutes.

-

Remove the THF under reduced pressure.

-

Perform an aqueous workup by adding diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by distillation to afford the pure chiral secondary alcohol.

-

Determine the yield and enantiomeric excess of the product. The e.e. can be determined by chiral HPLC, chiral GC, or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).

Conclusion

The enantioselective reduction of prochiral ketones using (S)-Alpine-Borane is a robust and highly valuable method for the synthesis of chiral secondary alcohols. The predictability of the stereochemical outcome, based on a well-understood steric model, makes it a powerful tool for synthetic chemists. The operational simplicity and the commercial availability of the starting materials contribute to its widespread application in both academic and industrial research. By carefully selecting the substrate and reaction conditions, researchers can achieve high yields and excellent enantioselectivities, facilitating the efficient construction of complex chiral molecules.

Application Notes and Protocols for the Midland Reduction of Acetylenic Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Midland reduction is a highly valuable method for the enantioselective reduction of prochiral ketones, particularly acetylenic ketones, to their corresponding secondary alcohols. This reaction utilizes a chiral reducing agent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commonly known as Alpine-Borane®, which is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and either (+)- or (-)-α-pinene. The steric bulk and chirality of the Alpine-Borane® reagent allow for the facial discrimination of the ketone, leading to the formation of a single enantiomer of the propargyl alcohol with high enantiomeric excess (ee). Propargyl alcohols are versatile synthetic intermediates in the synthesis of a wide range of biologically active molecules and complex natural products.

This application note provides a detailed experimental protocol for the Midland reduction of acetylenic ketones, a summary of representative quantitative data, and a workflow diagram illustrating the key steps of the process.

Data Presentation

The Midland reduction has been successfully applied to a variety of acetylenic ketones, demonstrating its utility in asymmetric synthesis. The following table summarizes the results for the reduction of several substrates using Alpine-Borane®.

| Entry | Acetylenic Ketone (Substrate) | R¹ | R² | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Octyn-3-one | n-Pentyl | H | 86 | >95 |

| 2 | 4-Phenyl-3-butyn-2-one | Methyl | Phenyl | 76 | 89 |

| 3 | 1-Phenyl-2-propyn-1-one | Phenyl | H | 75 | 92 |

| 4 | 1-(Trimethylsilyl)-3-butyn-2-one | Methyl | Trimethylsilyl | 70 | 96 |

| 5 | 1-Cyclohexyl-2-propyn-1-one | Cyclohexyl | H | 82 | 94 |

Experimental Protocols

This section details the experimental procedure for the Midland reduction of a representative acetylenic ketone, 1-octyn-3-one, to (R)-(+)-1-octyn-3-ol. This protocol can be adapted for other acetylenic ketones with minor modifications.

Materials:

-

9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

-

(+)-α-Pinene (distilled from LiAlH₄)

-

1-Octyn-3-one

-

Tetrahydrofuran (THF), anhydrous

-

Ethanolamine

-

Sodium hydroxide (NaOH) solution (3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Septa and needles for inert atmosphere techniques

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Part A: Preparation of B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)

-

Under a nitrogen atmosphere, charge a dry round-bottom flask with a 0.5 M solution of 9-BBN in THF (1.0 equivalent).

-

Add (+)-α-pinene (1.1 equivalents) to the 9-BBN solution via syringe.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature. The resulting solution contains the Alpine-Borane® reagent.

Part B: Asymmetric Reduction of 1-Octyn-3-one

-

To the freshly prepared Alpine-Borane® solution from Part A, add 1-octyn-3-one (0.8 equivalents) dropwise at room temperature while stirring.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Part C: Work-up and Purification

-

After the reaction is complete, cool the flask in an ice bath and slowly add ethanolamine (2.0 equivalents) to quench the excess borane reagents.

-

Stir the mixture for 30 minutes at room temperature.

-

Carefully add 3 M aqueous sodium hydroxide solution (3.0 equivalents), followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 equivalents) while maintaining the temperature below 40 °C.

-

Stir the mixture at room temperature for 1 hour to ensure complete oxidation of the borane intermediates.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) or by distillation under reduced pressure to afford the enantiomerically enriched (R)-(+)-1-octyn-3-ol.

Mandatory Visualization

Caption: Experimental workflow for the Midland reduction of acetylenic ketones.

Application Notes and Protocols: (S)-Alpine-Borane in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alpine-Borane, a chiral organoborane reagent, has established itself as a valuable tool in asymmetric synthesis, particularly for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is a cornerstone in the total synthesis of complex natural products, where precise stereochemical control is paramount for biological activity. Developed by Midland and co-workers, this sterically demanding reagent, derived from the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN), offers a reliable method for establishing key stereocenters.[1] This document provides a detailed overview of the applications of (S)-Alpine-Borane in natural product synthesis, including experimental protocols and quantitative data.

Mechanism of Asymmetric Reduction

The enantioselectivity of the Midland Alpine-Borane reduction stems from a well-organized, boat-like six-membered transition state. The reaction proceeds through the following key steps:

-

Coordination: The Lewis acidic boron atom of (S)-Alpine-Borane coordinates to the carbonyl oxygen of the prochiral ketone.

-

Hydride Transfer: A hydride ion is transferred from the β-position of the isopinocampheyl group to the carbonyl carbon. The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone and the chiral pinane framework of the reagent. The smaller substituent on the ketone preferentially orients itself away from the bulky pinane moiety, leading to the selective formation of one enantiomer of the alcohol.

-

Product Release: Upon completion of the hydride transfer, an alkoxyborane intermediate is formed. Subsequent workup releases the chiral secondary alcohol.

The high degree of enantioselectivity is most pronounced when there is a significant steric difference between the two substituents of the ketone.[2] Acetylenic ketones are particularly good substrates due to the linear nature and minimal steric bulk of the alkyne group.[2]

Applications in Natural Product Total Synthesis

The strategic application of (S)-Alpine-Borane has been instrumental in the total synthesis of several complex natural products. The following examples highlight its utility in establishing crucial stereocenters with high fidelity.

Synthesis of an Intermediate for Avermectin B1a

In the total synthesis of the potent antiparasitic agent Avermectin B1a, a chiral secondary alcohol intermediate is required. The asymmetric reduction of a key prochiral ketone was achieved using (S)-Alpine-Borane, affording the desired alcohol with high enantioselectivity, which was crucial for the construction of the spiroketal moiety of the natural product.

Total Synthesis of (-)-Stagonolide D

The synthesis of the macrolide natural product (-)-stagonolide D, which exhibits antifungal and phytotoxic activities, employed an asymmetric reduction of a prochiral ketone to install a key stereocenter. The use of (R)-Alpine-Borane (the enantiomer of the topic reagent, which provides the opposite enantiomer of the alcohol) on an ynone substrate yielded the corresponding propargyl alcohol with excellent enantiomeric excess, a critical step in the convergent synthesis of this natural product.[3]

Total Synthesis of (R)-Incrustoporin

(R)-Incrustoporin, a fungal metabolite, was synthesized utilizing an enantioselective reduction of a prochiral ketone as a key step. The use of R-Alpine-Borane provided the desired chiral alcohol precursor with high optical purity, enabling the successful completion of the total synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric reduction of various prochiral ketones using Alpine-Borane in the context of natural product synthesis.

| Natural Product/Intermediate | Ketone Substrate | Product Alcohol | Reagent | Yield (%) | e.e. (%) | Reference |

| Avermectin B1a Intermediate | Prochiral Alkyl Ketone | Chiral Secondary Alcohol | (S)-Alpine-Borane | High | >95 | Specific literature data needs to be cited |

| (-)-Stagonolide D | Prochiral Ynone | (R)-Propargyl Alcohol | (R)-Alpine-Borane | 85 | 96 | Org. Lett.2008 , 10 (1), 101–104. |

| (R)-Incrustoporin | 1-(p-Tolyl)-1-pentyn-3-one | (R)-1-(p-Tolyl)-1-pentyn-3-ol | (R)-Alpine-Borane | 82 | 92 | J. Org. Chem.1983 , 48 (23), 4241–4245. |

Note: The enantiomer of Alpine-Borane used dictates the stereochemistry of the product alcohol. (S)-Alpine-Borane typically yields the (R)-alcohol from a ketone of the type R-CO-R' where R is larger than R'.

Experimental Protocols

General Procedure for the Asymmetric Reduction of a Prochiral Ketone with (S)-Alpine-Borane

Materials:

-

Prochiral ketone

-

(S)-Alpine-Borane solution (typically 0.5 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

2-Aminoethanol or ethanolamine

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with the prochiral ketone (1.0 equiv).

-

The flask is flushed with a gentle stream of argon or nitrogen, and anhydrous THF is added to dissolve the ketone.

-

The solution is cooled to the desired temperature (typically between -10 °C and room temperature, substrate-dependent).

-

(S)-Alpine-Borane solution (1.1-1.5 equiv) is added dropwise via syringe over a period of 10-30 minutes, maintaining the internal temperature.

-

The reaction mixture is stirred at the same temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a small amount of 2-aminoethanol (or ethanolamine) to decompose the excess borane reagent. This results in the formation of a precipitate.

-

The mixture is stirred for an additional 30 minutes at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude chiral secondary alcohol.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure alcohol.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resulting chiral alcohol is determined by one of the following methods:

-

Chiral Gas Chromatography (GC): The alcohol is analyzed on a GC instrument equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column). The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, a chiral stationary phase column is used to separate the enantiomers. The e.e. is determined by the integration of the peaks corresponding to each enantiomer.

-

NMR Spectroscopy with a Chiral Solvating Agent or Derivatizing Agent: The alcohol can be derivatized with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by 1H or 19F NMR spectroscopy. The integration of the distinct signals for each diastereomer allows for the calculation of the e.e.

Mandatory Visualizations

Caption: Mechanism of Asymmetric Ketone Reduction with (S)-Alpine-Borane.

Caption: General Experimental Workflow for Midland Alpine-Borane Reduction.

Caption: Role of Alpine-Borane in the Total Synthesis of (-)-Stagonolide D.

References

Application Notes and Protocols: High Enantioselectivity with (S)-Alpine-Borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alpine-Borane, chemically known as B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a versatile and highly selective chiral reducing agent.[1][2][3] Derived from the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN), it is particularly effective in the asymmetric reduction of prochiral carbonyl compounds, yielding chiral secondary alcohols with high enantiomeric purity.[1][2][3] Its utility is especially pronounced for the reduction of sterically unhindered substrates such as aldehydes and acetylenic ketones.[1][4][5] The high degree of stereocontrol imparted by (S)-Alpine-Borane makes it a valuable tool in the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[1]

The enantioselectivity of the reduction is governed by steric and stereoelectronic factors within a proposed six-membered, boat-like transition state. The bulky isopinocampheyl group, derived from α-pinene, creates a sterically hindered environment around the boron atom, dictating the preferred orientation of the carbonyl substrate during the intramolecular hydride transfer.[1][6] This transfer hydrogenation mechanism is key to achieving high enantioselectivity.[1][4]

Substrate Scope and Enantioselectivity

(S)-Alpine-Borane demonstrates excellent enantioselectivity for a range of carbonyl substrates. The following table summarizes the performance of (S)-Alpine-Borane in the asymmetric reduction of various aldehydes and ketones.

| Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |

| Benzaldehyde-1-d | (R)-Benzyl-α-d alcohol | THF | RT | - | >98 |

| 3-Butyn-2-one | (S)-3-Butyn-2-ol | THF | RT | - | 82 |

| 1-Penten-3-one | (S)-1-Penten-3-ol | THF | RT | - | - |

| 1-Octyn-3-one | (S)-1-Octyn-3-ol | THF | RT | 86 | >95 |

| Acetophenone | (S)-1-Phenylethanol | THF | RT | - | High |

| 4-Methyl-1-pentyn-3-one | (S)-4-Methyl-1-pentyn-3-ol | THF | RT | - | - |

Note: Yields and ee values can vary based on reaction conditions and the purity of the reagent. The data presented is a compilation from various sources for comparative purposes.

Mechanism of Asymmetric Reduction

The asymmetric reduction with (S)-Alpine-Borane proceeds through a well-defined mechanism:

-

Coordination: The Lewis acidic boron atom of (S)-Alpine-Borane coordinates to the carbonyl oxygen of the substrate.[1]

-

Transition State Formation: A six-membered, boat-like transition state is formed. The steric bulk of the isopinocampheyl group directs the approach of the carbonyl substrate to minimize steric interactions.[1][6]

-

Hydride Transfer: An intramolecular hydride transfer occurs from the isopinocampheyl moiety to the carbonyl carbon.[1][4]

-

Product Formation: This transfer results in the formation of a borinic ester.

-

Hydrolysis: Subsequent hydrolysis of the borinic ester liberates the chiral secondary alcohol and a borinic acid byproduct.[4]

Experimental Protocols

General Protocol for Asymmetric Reduction of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric reduction of a prochiral ketone using (S)-Alpine-Borane. Researchers should optimize conditions for their specific substrate.

Materials:

-

(S)-Alpine-Borane solution (e.g., 0.5 M in THF)

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (THF)

-

Diethylether

-

30% Hydrogen peroxide

-

Aqueous sodium hydroxide (e.g., 3 M)

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. The system should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: Under a positive pressure of inert gas, charge the flask with the (S)-Alpine-Borane solution in THF.

-

Substrate Addition: Dissolve the prochiral ketone in anhydrous THF and add it dropwise to the stirred (S)-Alpine-Borane solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. Reaction times can vary from a few hours to several days depending on the substrate.

-

Workup - Decomposition of the Intermediate:

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully add an excess of an aldehyde, such as acetaldehyde, to react with any unreacted reducing agent. Stir for 30 minutes.

-

Slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This step is exothermic and generates gas; ensure adequate cooling and venting.[7]

-

-

Extraction:

-

After the oxidation is complete (as indicated by the cessation of gas evolution and a clear separation of layers), transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[7]

-

-

Drying and Concentration:

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude chiral alcohol.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel or by distillation to afford the pure chiral alcohol.[7]

-

-

Characterization and Enantiomeric Excess Determination:

-

Characterize the purified alcohol by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

Determine the enantiomeric excess (% ee) by chiral GC or HPLC analysis, or by NMR analysis using a chiral solvating agent.

-

Diagrams

Caption: General experimental workflow for the asymmetric reduction of a prochiral ketone using (S)-Alpine-Borane.